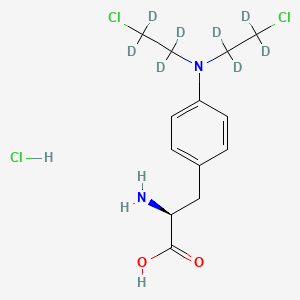
Prochlorperazine Sulfoxide-d3
Vue d'ensemble
Description
Prochlorperazine Sulfoxide-d3 is a labeled metabolite of Prochlorperazine . Prochlorperazine is used to treat nervous, emotional, and mental conditions (e.g., schizophrenia) and non-psychotic anxiety. It is also used to control severe nausea and vomiting . The chemical name of Prochlorperazine Sulfoxide-d3 is 2-chloro-10-(3-(4-(methyl-d3)piperazin-1-yl)propyl)-10H-phenothiazine 5-oxide .
Molecular Structure Analysis
The molecular formula of Prochlorperazine Sulfoxide-d3 is C20H24ClN3OS . The structure of the compound can be represented by the SMILES string: O=[S]1C2=CC=C(Cl)C=C2N(C3=CC=CC=C31)CCCN4CCN(C([2H])([2H])[2H])CC4 .
Chemical Reactions Analysis
Prochlorperazine undergoes extensive first-pass metabolism . A new reverse phase HPLC method was developed to separate the impurities and degradants in Prochlorperazine and to quantitatively determine the content of Prochlorperazine .
Physical And Chemical Properties Analysis
The molecular weight of Prochlorperazine Sulfoxide-d3 is 392.96 g/mol . The XLogP3 value, which is a measure of the compound’s lipophilicity, is 3.6 .
Applications De Recherche Scientifique
Antiemetic Properties
Prochlorperazine Sulfoxide-d3 is a deuterated derivative of prochlorperazine, a well-known antiemetic drug. Its primary use lies in preventing nausea and vomiting associated with chemotherapy, radiation therapy, and surgery. By acting on dopamine receptors in the chemoreceptor trigger zone, it effectively suppresses emetic signals .
Neurological Research
Researchers have explored the effects of Prochlorperazine Sulfoxide-d3 on neurotransmitter systems. It modulates dopamine, serotonin, and histamine receptors, making it relevant for studies related to schizophrenia, bipolar disorder, and other neuropsychiatric conditions. Investigating its impact on receptor binding and signaling pathways can provide valuable insights .
Antipsychotic Activity
As a phenothiazine derivative, Prochlorperazine Sulfoxide-d3 shares structural similarities with antipsychotic drugs. Its sulfoxide form may exhibit antipsychotic effects by blocking dopamine D2 receptors. Investigating its efficacy, side effects, and potential mechanisms of action can contribute to antipsychotic drug development .
Drug Metabolism Studies
Prochlorperazine Sulfoxide-d3 is a metabolite of prochlorperazine. Researchers use it as a probe in pharmacokinetic studies to understand drug metabolism pathways. Investigating its formation, clearance, and interactions with cytochrome P450 enzymes provides crucial information for personalized medicine and drug safety assessments .
Pharmacogenetics and Individual Variability
Studying the interindividual variability in Prochlorperazine Sulfoxide-d3 metabolism can shed light on pharmacogenetic factors. Genetic polymorphisms affecting drug metabolism enzymes may influence its conversion from prochlorperazine. Such insights help tailor drug dosages based on an individual’s genetic makeup .
Analytical Method Development
Researchers in analytical chemistry utilize Prochlorperazine Sulfoxide-d3 as an internal standard or reference compound. Its stable isotopic labeling (deuterium substitution) aids in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). Accurate quantification of prochlorperazine and its metabolites benefits clinical and toxicological studies .
Mécanisme D'action
Target of Action
Prochlorperazine Sulfoxide-d3, a deuterium labeled Prochlorperazine Sulfoxide , primarily targets D2 dopamine receptors in the brain . These receptors are somatodendritic autoreceptors that play a crucial role in regulating dopamine release, synthesis, and neuron firing .
Mode of Action
Prochlorperazine Sulfoxide-d3 exerts its effects by blocking D2 dopamine receptors in the brain . This blockade results in the depression of the chemoreceptor trigger zone and a decrease in the release of hypothalamic and hypophyseal hormones . It also blocks histaminergic, cholinergic, and noradrenergic receptors .
Biochemical Pathways
It’s known that the compound’s anti-dopaminergic effects play a significant role in its mechanism of action . By blocking D2 dopamine receptors, it influences various pathways in the central nervous system .
Pharmacokinetics
Prochlorperazine Sulfoxide-d3 undergoes hepatic metabolism involving oxidation, hydroxylation, demethylation, sulfoxide formation, and conjugation with glucuronic acid . The oxidation reaction is mediated by CYP2D6 . Its major metabolites include N-desmethyl prochlorperazine and prochlorperazine sulfoxide . The compound is primarily excreted in feces .
Result of Action
The blocking of D2 dopamine receptors by Prochlorperazine Sulfoxide-d3 results in antipsychotic and antiemetic effects . It depresses the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Action Environment
The action of Prochlorperazine Sulfoxide-d3 can be influenced by various environmental factors. For instance, its absorption and first-pass metabolism can be affected by the route of administration . Buccal administration of prochlorperazine, for example, produces plasma concentrations more than twice as high as an oral tablet, with less variability .
Safety and Hazards
Prochlorperazine has several safety considerations. If inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Cardiovascular monitoring should begin immediately and should include continuous ECG monitoring to detect possible arrhythmias .
Propriétés
IUPAC Name |
2-chloro-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine 5-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3OS/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)26(25)20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGYHFQQUZPAFZ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662174 | |
| Record name | 2-Chloro-10-{3-[4-(~2~H_3_)methylpiperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prochlorperazine Sulfoxide-d3 | |
CAS RN |
1189943-37-0 | |
| Record name | 2-Chloro-10-{3-[4-(~2~H_3_)methylpiperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2h-Fluoreno[2,3-d]thiazole](/img/structure/B563170.png)









